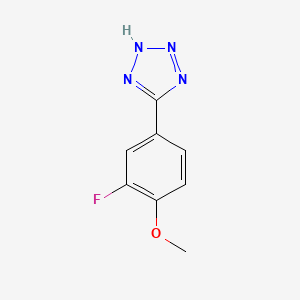

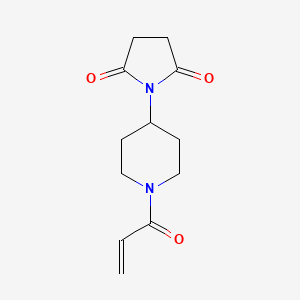

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, a thiazole ring, and a pyrrole ring . Compounds containing these rings are often found in pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis for this compound is not available, general methods for synthesizing 1,2,4-triazole derivatives often involve reactions of 1-amino-3-nitro-1H-1,2,4-triazole with various reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets and have shown promising cytotoxic activities against different cancer cell lines . For instance, certain derivatives have demonstrated significant cytotoxicity against the Hela cell line, with some compounds exhibiting activity at concentrations lower than 12 μM . These compounds also display selectivity, targeting cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .

Antimicrobial Properties

The triazole ring is a common feature in many pharmaceuticals with antimicrobial properties. Compounds containing 1,2,4-triazole have shown effectiveness against a range of microbial pathogens, including bacteria and fungi . This makes them valuable in the development of new antibiotics and antifungals, especially in an era where resistance to existing drugs is a growing concern.

Agricultural Applications

Some 1,2,4-triazole derivatives have been utilized as herbicides and defoliants . Their ability to inhibit catalase, an enzyme crucial for plant metabolism, allows them to control the growth of unwanted vegetation. This application is particularly important for maintaining crop health and yield.

Material Chemistry

The unique structure of triazole derivatives enables them to form non-covalent bonds with various enzymes and receptors, which is beneficial in material chemistry . They can be used to create materials with specific properties, such as increased durability or enhanced conductivity.

Pharmaceutical Scaffolding

Triazole derivatives serve as important scaffolds in pharmaceutical chemistry. They are part of the structure of several clinically used drugs, including antifungals like ketoconazole and fluconazole, as well as anticancer drugs like letrozole and anastrozole . The triazole ring contributes to the pharmacokinetics and pharmacodynamics of these drugs.

Synthesis of Antiviral Agents

The synthesis of antiviral agents often involves triazole derivatives due to their ability to inhibit viral replication. For example, triazole-containing compounds have been effective against influenza A and herpes simplex virus type 1 (HSV-1) . Their broad-spectrum antiviral activity makes them valuable in the ongoing fight against viral diseases.

Zukünftige Richtungen

Future research could focus on the design and development of more selective and potent anticancer molecules based on the 1,2,4-triazole scaffold . Further investigation into the synthesis, biological activity, and mechanism of action of these compounds could lead to the discovery of new drug candidates.

Wirkmechanismus

Target of Action

Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their broad range of chemical and biological properties .

Mode of Action

It’s worth noting that compounds containing 1,2,3-triazole and pyrrole moieties have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability .

Result of Action

Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to exhibit a broad range of biological activities .

Eigenschaften

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-11-13(23-15(18-11)19-4-2-3-5-19)14(22)20-6-12(7-20)8-21-10-16-9-17-21/h2-5,9-10,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCRFPIEILOZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)CN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)

![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)

![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901664.png)

![2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2901669.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)

![2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2901679.png)

![N-(2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-yl)prop-2-enamide](/img/structure/B2901681.png)